(Z)-1,4-Diamino-2-butene: A Technical Guide to its Biological Activity
(Z)-1,4-Diamino-2-butene: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1,4-Diamino-2-butene (Z-DAB), an unsaturated analog of the naturally occurring polyamine putrescine, has emerged as a molecule of significant interest in the field of cancer biology and therapeutics.[1][2][3] Its structural similarity to putrescine allows it to be recognized and actively transported into cells by the polyamine transport system (PTS), a mechanism often found to be upregulated in rapidly proliferating cancer cells.[1][2][3] This selective uptake provides a strategic avenue for the targeted delivery of therapeutic and imaging agents to tumors.[2] Furthermore, Z-DAB exhibits inhibitory activity against copper-containing amine oxidases, enzymes involved in polyamine metabolism.[1][4] This technical guide provides a comprehensive overview of the biological activity of (Z)-1,4-diamino-2-butene, detailing its mechanism of action, quantitative biological data, experimental protocols, and the signaling pathways it influences.
Quantitative Biological Activity Data
The biological activity of (Z)-1,4-diamino-2-butene and its analogs has been quantified in various studies. The following tables summarize the key findings, focusing on enzyme inhibition and antiproliferative effects.
| Compound | Enzyme/Cell Line | Assay Type | Parameter | Value | Reference |
| trans-1,4-Diamino-2-butene | Porcine Kidney Diamine Oxidase | Enzyme Inhibition | Apparent Ki | 0.34 mM | [1] |
| trans-1,4-Diamino-2-butene | Porcine Kidney Diamine Oxidase | Enzyme Inhibition | Second-order inactivation constant | 500 M-1s-1 | [1] |
| trans-4-Amino-2-butenal | Porcine Kidney Diamine Oxidase | Enzyme Inhibition | IC50 | 2.5 µM | [1] |
| 1,4-Diamino-2-butyne | Pea Diamine Oxidase | Enzyme Inhibition | Km | 1 mM | [5] |
| 1,4-Diamino-2-butyne | Pea Diamine Oxidase | Enzyme Inhibition | K' | 0.32 mM | [5] |
| 1,4-Diamino-2-butyne | Pea Diamine Oxidase | Enzyme Inhibition | kin | 4.89 min-1 | [5] |
| 1,4-Diamino-2-butanone | Leishmania amazonensis | Proliferation Assay | IC50 | 144 µM | [6] |
| Product of trans-1,4-diamino-2-butene oxidation |
Experimental Protocols
Competitive [14C]Putrescine Uptake Inhibition Assay
This assay is designed to evaluate the ability of (Z)-1,4-diamino-2-butene to compete with the natural substrate, putrescine, for uptake via the polyamine transport system in cancer cells.
a. Cell Culture:
-
3LL (Lewis Lung Carcinoma) cells are seeded in 12-well plates at an initial density of 0.5 x 106 cells/mL and cultured for 24 hours prior to the experiment.[2]
b. Assay Procedure:
-
Incubate the cultured cells for 20 minutes at 37°C with 10 µM [14C]putrescine (0.5 µCi) in the absence or presence of varying concentrations of (Z)-1,4-diamino-2-butene or its derivatives.[2]
-
As a control for passive transport, a parallel set of experiments is conducted at 4°C.[2]
-
Following incubation, wash the cells three times with phosphate-buffered saline (PBS).[2]
-
Lyse the cells by dissolving them in 0.5 mL of 0.1 N NaOH.[2]
-
Determine the radioactivity of a 0.35 mL aliquot of the cell lysate using a scintillation counter after mixing with 2 mL of a suitable scintillation cocktail.[2]
-
Assay the protein content of a 0.1 mL aliquot of the cell suspension using the Folin Phenol reagent method to normalize the radioactivity counts.[2]
c. Data Analysis:
-
The inhibitory effect of (Z)-1,4-diamino-2-butene on putrescine uptake is determined by comparing the radioactivity in cells treated with the compound to untreated control cells. The results can be used to calculate an IC50 or a Ki value.
Cytotoxicity/Cytostasis Assay (MTT Assay)
This assay determines the effect of (Z)-1,4-diamino-2-butene on the growth and viability of cancer cells.
a. Cell Culture:
-
Seed 3LL, CHO (Chinese Hamster Ovary), or CHO-MG (a polyamine transport-deficient CHO mutant) cells in 96-well plates at an initial density of 1000 cells/well.[2]
b. Assay Procedure:
-
Add varying concentrations of (Z)-1,4-diamino-2-butene or its derivatives to the cell cultures 24 hours after seeding.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Determine the cell growth rates by measuring the formation of formazan from 3-[4,5-dimethylthiazol-2-yl)]2,5-diphenyltetrazolium bromide (MTT).[2]
-
Measure the absorbance using a microplate reader.[2]
c. Data Analysis:
-
The cytotoxic or cytostatic effect is quantified by comparing the absorbance of treated cells to that of untreated controls. This data is used to generate dose-response curves and calculate IC50 values.
Diamine Oxidase (DAO) Inhibition Assay (Spectrophotometric Method)
This assay measures the ability of (Z)-1,4-diamino-2-butene to inhibit the enzymatic activity of diamine oxidase.
a. Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), the DAO enzyme, and a chromogenic substrate system. A common system involves the oxidative coupling of a substrate (like putrescine or cadaverine) which produces hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogen, leading to a colored product.
b. Assay Procedure:
-
Pre-incubate the DAO enzyme with various concentrations of (Z)-1,4-diamino-2-butene for a specified time.
-
Initiate the enzymatic reaction by adding the primary substrate (e.g., putrescine).
-
Monitor the change in absorbance at a specific wavelength corresponding to the colored product over time using a spectrophotometer.
c. Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The inhibitory effect of Z-DAB is calculated by comparing the reaction rates in the presence and absence of the inhibitor. This data can be used to determine the mode of inhibition and calculate kinetic parameters such as Ki and IC50.
Signaling Pathways and Mechanisms of Action
The Polyamine Transport System in Cancer
The polyamine transport system (PTS) is a critical pathway for the uptake of polyamines like putrescine, spermidine, and spermine, which are essential for cell growth and proliferation. In many cancers, the genes encoding components of the PTS and the enzymes for polyamine biosynthesis are upregulated, leading to an increased demand for and accumulation of intracellular polyamines. This makes the PTS an attractive target for cancer therapy. (Z)-1,4-diamino-2-butene, as a structural mimic of putrescine, exploits this system for preferential entry into cancer cells. The transport process is complex and can involve both endocytic pathways and specific solute carrier (SLC) transporters.[7][8][9]
Caption: Uptake of (Z)-DAB via the Polyamine Transport System.
Mechanism-Based Inactivation of Diamine Oxidase
(Z)-1,4-Diamino-2-butene acts as a mechanism-based inactivator of copper-containing amine oxidases (CAOs), such as diamine oxidase (DAO).[1] These enzymes catalyze the oxidative deamination of primary amines to aldehydes, producing ammonia and hydrogen peroxide in the process.[4][10] The catalytic cycle involves a topaquinone (TPQ) cofactor.[11]
The proposed mechanism for inactivation by unsaturated diamines like Z-DAB involves the enzyme processing the molecule as a substrate, leading to the formation of a reactive unsaturated aminoenal product. This electrophilic intermediate can then be attacked by a nucleophilic residue in the active site of the enzyme, forming a covalent adduct and leading to irreversible inactivation.[1]
Caption: Mechanism-based inactivation of Diamine Oxidase by Z-DAB.
Conclusion
(Z)-1,4-Diamino-2-butene demonstrates significant biological activity primarily through two mechanisms: its ability to be selectively transported into cancer cells via the overactive polyamine transport system and its capacity to inhibit diamine oxidases. These properties make it a valuable tool for researchers in oncology and drug development. As a vector, it holds promise for the targeted delivery of cytotoxic agents or imaging probes to tumors. Its role as an enzyme inhibitor provides a means to modulate polyamine metabolism, which is crucial for cancer cell proliferation. Further research into the specific molecular interactions of Z-DAB with the components of the polyamine transport system and the development of more potent and selective derivatives will likely yield novel and effective strategies for cancer diagnosis and treatment.
References
- 1. Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]
- 4. Human Copper-Dependent Amine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Diamino-2-butyne as the mechanism-based pea diamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The putrescine analogue 1,4-diamino-2-butanone affects polyamine synthesis, transport, ultrastructure and intracellular survival in Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine Transport Systems in Mammalian Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Involvement of mammalian SoLute Carriers (SLC) in the traffic of polyamines [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-containing amine oxidases. Biogenesis and catalysis; a structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
